4'-Fluoro-2,2':6',2''-terpyridine
Overview
Description
4’-Fluoro-2,2’:6’,2’'-terpyridine is a chemical compound with the molecular formula C15H10FN3 . It is also known by other names such as 4-FLUORO-2,6-BIS (PYRIDIN-2-YL)PYRIDINE .
Synthesis Analysis
The synthesis of 4’-Fluoro-2,2’:6’,2’‘-terpyridine and similar compounds often involves the combination of a metal salt and a series of 4’- (substituted-phenyl)-2,2’:6’,2’‘-terpyridine compounds . For example, the combination of CoCl2·6H2O and a series of 4’- (substituted-phenyl)-2,2’:6’,2’'-terpyridine compounds bearing various substituents leads to the formation of several Co-based terpyridine complexes .Molecular Structure Analysis
The molecular structure of 4’-Fluoro-2,2’:6’,2’'-terpyridine is characterized by three near-coplanar nitrogen donor atoms . This structure enables it to form complexes with various metal centers .Chemical Reactions Analysis
4’-Fluoro-2,2’:6’,2’'-terpyridine and similar compounds are often used in coordination chemistry and supramolecular self-assembly due to their unique spatial configuration and outstanding coordination ability . They can form complexes with various transition metal and rare earth metal cations .Physical And Chemical Properties Analysis
4’-Fluoro-2,2’:6’,2’'-terpyridine has an average mass of 251.258 Da and a monoisotopic mass of 251.085876 Da . It is also characterized by its ability to show colorimetric and fluorescent response to F− over other anions in organic solvent .Scientific Research Applications
Chemosensor for Cadmium : A study by Luo et al. (2007) focused on the synthesis of a porphyrin-appended terpyridine for potential use as a fluoroionophore for the recognition of metal ions, specifically cadmium. This compound showed a linear response toward Cd(II) with good selectivity over other cations, making it useful for determining Cd(II) in water samples (Luo et al., 2007).
Blue Fluorescent Emitters for OLEDs : Lakshmanan et al. (2015) synthesized a series of 4'-aryl substituted 2,2':6',2''-terpyridine derivatives, exhibiting properties favorable for use in organic light-emitting diodes (OLEDs) applications. These compounds displayed blue fluorescence and were proposed as potential materials for electron transport and electroluminescent applications (Lakshmanan et al., 2015).
Crystal Packing of Derivatives : Klein et al. (2019) explored the impact of substituents on the crystal packing of 4'-Phenyl-2,2':6',2''-Terpyridine derivatives. They found that the introduction of substituents can lead to changes in packing from a herringbone assembly to layer-like packing, influenced by π-stacking and hydrogen bonding (Klein et al., 2019).
Fluorescent Supramolecular Polymers : A study by Dobrawa et al. (2005) examined the complexation properties of 2,2':6',2''-terpyridine with transition metal ions, leading to the formation of fluorescent supramolecular polymers. These polymers demonstrated reversible formation and optical properties that are useful in materials science (Dobrawa et al., 2005).
Luminescent Metal Complexes : Ghosh et al. (2015) synthesized a terpyridyl-diphenylacetylene hybrid fluorophore and its metal complexes, which displayed bright blue emission. The fluorescence quantum yield of this ligand was exceptionally high, making it suitable for applications in luminescent materials (Ghosh et al., 2015).
Coordination Compounds in Catalysis and Materials Science : Winter et al. (2011) reviewed the applications of terpyridines and their transition metal complexes in various fields, including materials science, biomedicinal chemistry, and organometallic catalysis. These compounds have been used in reactions ranging from artificial photosynthesis to organic transformations (Winter et al., 2011).
Future Directions
properties
IUPAC Name |
4-fluoro-2,6-dipyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZRNZZLWVHQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-2,2':6',2''-terpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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